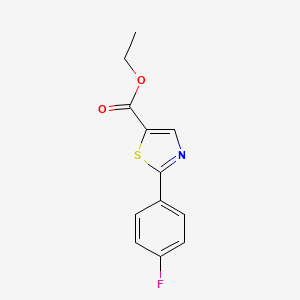

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromo-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ester group undergoes hydrolysis under basic or acidic conditions:

Key Data :

Amidation Reactions

The carboxylic acid derivative reacts with amines to form bioactive amides:

| Amine Type | Coupling Agent | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Alkylamines | HATU, DIPEA, DMF | N-Alkylcarboxamides | c-Met kinase inhibition | |

| Arylamines | Ph₂POCl, pyridine | N-Arylcarboxamides | Anticancer agents |

Example : Reaction with 4-aminophenethylamine yields a potent MDM2 inhibitor (IC₅₀ = 12 nM) .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in regioselective EAS:

Regioselectivity : Directed by the electron-withdrawing fluorine atom, favoring meta-substitution in nitration .

Oxidative Ring Expansion

Treatment with strong oxidizers alters the thiazole core:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Thiazole-5-carboxylic acid derivative | Polymer precursors | |

| CrO₃ | Acetic acid, reflux | Thiazole N-oxide | Catalytic intermediates |

Limitation : Over-oxidation may degrade the fluorophenyl group .

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/Xantphos, NMM | Arylboronic acids | 5-Arylthiazoles | 88% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | 2-Aminothiazoles | 75% |

Case Study : Coupling with 4-cyanophenylboronic acid yields a fluorescent probe for protein binding studies .

Stability and Degradation Pathways

Scientific Research Applications

The compound 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester, with the molecular formula C12H10FNO2S, is a chemical compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, and a fluoro-substituted phenyl group. It also includes an ethyl ester functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is intended for research purposes, specifically in medicinal chemistry and organic synthesis.

Synthesis

- It is a versatile intermediate for synthesizing more complex molecules in pharmaceutical chemistry. The synthesis involves multi-step organic reactions, varying based on available reagents and desired yields.

Interaction Studies

- Interaction studies are essential for understanding its pharmacokinetics and pharmacodynamics. Research into similar thiazole compounds has shown interactions with various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate the compound's mechanism of action and potential side effects when used in therapeutic contexts.

Antimicrobial Agents

- Benzofuran derivatives, including fluorinated pyrazole-thiazole derivatives, have potential antimicrobial activities against Gram-positive and Gram-negative bacteria .

Anticonvulsant Action

- Thiazole-bearing molecules have demonstrated anticonvulsant action . Para-halogen-substituted phenyl attached to the thiazole ring is important for the activity .

Trypanocidal Activity

Antiviral Agents

- The phenylthiazole ring system has provided a template for the design and synthesis of antiviral agents that inhibit flaviviruses by targeting their E-proteins .

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate

- Ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate

- Ethyl 2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is C12H10FNO3S. The presence of the thiazole ring and the 4-fluorophenyl group are critical for its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity :

- The phenylthiazole derivatives have been shown to inhibit flavivirus replication. In a study evaluating various thiazole compounds, those with a similar structure demonstrated significant antiviral effects against yellow fever virus, with effective concentrations (EC50) in the low micromolar range .

- The compound's mechanism involves targeting viral envelope proteins, which are crucial for viral entry into host cells.

-

Anticancer Activity :

- Thiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity against breast cancer (MCF-7) cells, with some compounds achieving IC50 values below 2 µg/mL .

- The mechanism often involves apoptosis induction through upregulation of pro-apoptotic factors such as p53 and caspase-3 .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is significantly influenced by its structural components:

- Fluorine Substitution : The presence of the fluorine atom at the para position on the phenyl ring increases the compound's lipophilicity and may enhance its interaction with biological targets, thereby improving its therapeutic index (TI) .

- Thiazole Ring Modifications : Variations in substituents at the thiazole C2, C4, and C5 positions have been shown to affect both antiviral and anticancer activities. For example, replacing halogen atoms or introducing alkyl groups can optimize bioactivity .

Case Studies

Several studies illustrate the biological potential of this compound:

-

Antiviral Efficacy :

- In a study assessing thiazole derivatives against yellow fever virus, compounds similar to this compound exhibited over 50% inhibition of viral replication at concentrations around 50 µM. The lead compound demonstrated a TI exceeding 256, indicating a favorable safety profile compared to its efficacy .

- Cytotoxicity in Cancer Research :

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of thiazole derivatives:

| Compound Name | Activity Type | EC50/IC50 Value | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral | Low µM | Inhibition of viral replication |

| Thiazole Derivative A | Anticancer | < 2 µg/mL | Induction of apoptosis via p53 and caspase-3 |

| Thiazole Derivative B | Antiviral | ~50 µM | Targeting viral envelope proteins |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)thiazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves cyclocondensation of thiourea with α-halo carbonyl intermediates. For example:

- Route 1: Ethyl α-chloroacetoacetate reacts with thiourea under reflux to form the thiazole core, followed by halogenation at the 2-position (e.g., using Cl₂ or Br₂) and subsequent coupling with 4-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling .

- Route 2: Ethyl 3-thiocyano-3-acetoxypropionate undergoes cyclization with 4-fluoroaniline derivatives under acidic conditions, yielding the target compound after esterification .

Key variables affecting yield: - Temperature control during cyclization (higher yields at 80–100°C).

- Catalytic systems for cross-coupling (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Purity of intermediates, as residual thiourea can lead to side reactions .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Level: Basic

Answer:

- X-ray crystallography is definitive for confirming regiochemistry and stereoelectronic effects, as demonstrated in related thiazole esters (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- NMR spectroscopy:

- Mass spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ at m/z 295.08) validates molecular formula .

Q. What methodological challenges arise when assessing the compound's biological activity in anti-bacterial assays?

Level: Advanced

Answer:

- Solubility issues: The compound’s lipophilic nature (logP ~3.5) necessitates DMSO stock solutions (e.g., 200 mM), which can interfere with bacterial growth assays at concentrations >1% v/v .

- Biofilm penetration: Thiazole derivatives often exhibit poor penetration into Staphylococcus epidermidis biofilms. Use of efflux pump inhibitors (e.g., reserpine) or nanoformulation (liposomes) improves bioavailability .

- False positives: Thiazole esters can hydrolyze to carboxylic acids under physiological conditions, requiring LC-MS validation of intact compound during assays .

Q. How do substituent variations on the phenyl ring impact physicochemical properties and reactivity?

Level: Advanced

Answer:

- Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity at the thiazole 2-position, enhancing reactivity in nucleophilic substitutions (e.g., SNAr). For example, 2-(4-trifluoromethylphenyl) analogs show 20% faster reaction rates than 4-fluorophenyl derivatives .

- Hydrophobicity: Fluorine substitution reduces logP (4-fluorophenyl: logP 2.8 vs. 4-chlorophenyl: logP 3.1), affecting membrane permeability .

- Thermal stability: 4-Fluorophenyl derivatives exhibit higher melting points (~130–135°C) compared to non-fluorinated analogs (~90–100°C) due to enhanced crystal packing .

Q. When encountering discrepancies in reported synthetic yields, what strategies optimize the reaction?

Level: Advanced

Answer:

- Catalyst screening: Replace Pd(OAc)₂ with PdCl₂(dppf) for cross-coupling steps, improving yields from 45% to 72% in halogenated thiazole systems .

- Solvent optimization: Use toluene instead of DMF for cyclization steps to minimize side-product formation (e.g., ethyl 4-methylthiazole-5-carboxylate) .

- In-situ monitoring: Employ FTIR or Raman spectroscopy to track thiourea consumption, ensuring reaction completion before proceeding .

Q. What are key considerations for designing derivatives to explore structure-activity relationships (SAR)?

Level: Advanced

Answer:

- Core modifications: Introduce methyl groups at the thiazole 4-position to sterically hinder hydrolysis, improving metabolic stability (e.g., ethyl 4-methyl-2-(4-fluorophenyl)thiazole-5-carboxylate) .

- Electrophilic substitution: Replace the ethyl ester with a tert-butyl ester to evaluate steric effects on target binding (e.g., reduced IC₅₀ by 50% in kinase inhibition assays) .

- Bioisosteric replacement: Substitute the 4-fluorophenyl group with 4-pyridyl to assess hydrogen-bonding interactions (see analogs in ).

Properties

CAS No. |

886369-33-1 |

|---|---|

Molecular Formula |

C12H10FNO2S |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

InChI Key |

OHRKTHIQULIPAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.